N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 3-fluorophenyl group and two dimethylcarboxamide groups. Its distinct structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often involves the use of a fluorinated benzene derivative and a suitable nucleophile.
Attachment of Dimethylcarboxamide Groups: The final step involves the acylation of the piperidine ring with dimethylcarboxamide groups. This can be achieved using reagents such as dimethylcarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: The compound is used in research to understand its effects on various physiological processes and its potential as a drug candidate.
Biochemistry: It is employed in studies to investigate its interactions with enzymes and receptors.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound is a potent and selective Met kinase inhibitor.
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Known for its cytokinin-like activity.
The uniqueness of N4-(3-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-8-6-11(7-9-19)14(20)17-13-5-3-4-12(16)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYHMQQZXVBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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